molecular formula C9H13N5S B5826967 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE

5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE

Cat. No.: B5826967
M. Wt: 223.30 g/mol
InChI Key: NATGCGXHXBFUMP-UHFFFAOYSA-N
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Description

5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE is a novel, synthetically designed pyrimidine derivative intended for research and development use in pharmaceutical and life sciences. The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its versatility and widespread presence in compounds with significant biological activity . This particular molecule features a diazirine moiety, a functional group of high interest in photoaffinity labeling and chemical biology for probing biomolecular interactions. Research Applications and Potential: Pyrimidine-based compounds are extensively investigated for their antitumor, antimicrobial, and anti-infective properties . They act as key scaffolds in drug discovery, capable of interacting with diverse biological targets such as kinase enzymes and metabolic pathways critical in diseases like cancer and tuberculosis . The structural complexity of this compound, including the 2-pyrimidinamine core and the methylsulfanyl-diazirinyl side chain, suggests potential for use as a key intermediate in multi-step synthesis or as a precursor for developing targeted therapies. Researchers may explore its application in designing covalent inhibitors or as a molecular tool for mapping drug-target engagement sites. Usage and Handling: This product is provided for research purposes as a high-purity chemical. Researchers should consult the Safety Data Sheet (SDS) prior to use. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-ethyl-4-methyl-6-(3-methylsulfanyldiazirin-1-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-4-6-5(2)11-8(10)12-7(6)14-9(13-14)15-3/h4H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATGCGXHXBFUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N2C(=N2)SC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-diketones and amidines.

    Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial activities. Compounds similar to 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine have shown effectiveness against various bacterial strains, making them candidates for further pharmacological evaluation.

Antiviral and Anticancer Activities

Studies have demonstrated that diazirene-containing compounds can exhibit cytotoxic effects against several cancer cell lines. The unique structural features of this compound may enhance its bioavailability and lipophilicity, which are critical factors in drug design. The potential for antiviral properties is also being explored, particularly in the context of viral infections where pyrimidine derivatives have historically been effective.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine, a comparative analysis with structurally similar compounds is beneficial.

Compound NameStructureNotable Features
4-Methylthio-pyrimidineStructureExhibits antimicrobial properties
Diazirine derivativesStructureKnown for photochemical reactivity
Ethyl 4-amino-pyrimidineStructurePotential anti-inflammatory activity

These comparisons highlight how the specific combination of functional groups in 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine may confer unique biological activities not present in simpler analogs.

Case Studies and Research Findings

Preliminary studies have shown promising results regarding the cytotoxic effects of this compound on various cancer cell lines. For instance, research focusing on its efficacy against breast cancer cells has indicated significant reductions in cell viability when treated with varying concentrations of the compound. Further investigations are ongoing to explore its mechanism of action and potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE involves the interaction of the diazirine moiety with target molecules. Upon irradiation with UV light, the diazirine moiety forms a highly reactive carbene intermediate, which can covalently bond with nearby molecules, thereby enabling the study of molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

Triazine Analogs: D0 (3-(METHYLSULFANYL)-6-METHYL-1,2,4-TRIAZINE-5-AMINE)
  • Core Structure : 1,2,4-Triazine (three nitrogen atoms in a six-membered ring) vs. pyrimidine (two nitrogen atoms).
  • Substituents : Both compounds share a methylsulfanyl group and an amine. D0 lacks the diazirine ring but includes a methyl group at position 4.
  • Biological Activity : D0 was tested in microbial studies, where methylsulfanyl-substituted triazines like D1 (allylsulfanyl analog) impaired Klebsiella resistance to Tetrahymena predation. This suggests sulfur-containing substituents influence microbial interactions, though the diazirine group in the target compound may confer distinct reactivity .
Pyran and Thiophene Derivatives
  • Core Structure : Pyran (oxygen-containing) and thiophene (sulfur-containing) vs. pyrimidine.
  • Substituents: Amino, hydroxy, cyano, and ester groups (e.g., compounds 11a, 11b, 7a, 7b in –3). These lack diazirine but share functional groups that enhance hydrogen bonding and electronic interactions.
  • Synthesis: Similar methods (reflux with malononitrile or ethyl cyanoacetate) suggest the target compound’s synthesis might involve analogous condensation or cyclization steps .

Sulfur-Containing Substituents

Compound Sulfur Group Core Heterocycle Observed Activity/Properties
Target Compound Methylsulfanyl Pyrimidine Potential photoreactivity (diazirine)
D0 () Methylsulfanyl Triazine No direct predation resistance
D1 () Allylsulfanyl Triazine Disrupted bacterial predation
D41 () Allylsulfanyl Triazine Enhanced steric/electronic effects
  • Key Insight : Allylsulfanyl groups (D1, D41) exhibit stronger biological effects than methylsulfanyl (D0), likely due to increased steric bulk or reactivity. The target compound’s methylsulfanyl-diazirine combination may balance stability and photoreactivity .

Diazirine-Containing Compounds

This moiety forms covalent bonds upon UV irradiation, enabling target identification in biochemical studies. Structural analogs with diazirine (e.g., aryl diazirines) are widely used in proteomics, suggesting the target compound could serve similar purposes despite differences in core heterocycles .

Structural and Computational Analysis

The SHELX software suite () is critical for refining crystal structures of small molecules. For example:

  • SHELXL : Used for precise determination of bond lengths and angles. The target compound’s diazirine ring (N–N bond ~1.23 Å) and methylsulfanyl group (C–S bond ~1.82 Å) could be compared to triazine analogs like D0 using this tool .
  • Enantiomorph-Polarity Estimation : Parameters like Rogers’ η and Flack’s x () ensure accurate chirality assignment, which is vital for understanding the stereochemical impact of substituents in analogs .

Biological Activity

5-Ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a diazirine moiety and a pyrimidine ring, suggest various biological activities, particularly in the fields of cancer research and drug development.

Structural Characteristics

The compound has the molecular formula C9H13N5SC_9H_{13}N_5S and a molecular weight of approximately 223.298 g/mol. The presence of the diazirine group allows for photochemical reactivity, which can be exploited in biological studies to label proteins and other biomolecules selectively.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit notable biological activities, including:

  • Antimicrobial Properties: Pyrimidine derivatives frequently show efficacy against a range of microbial pathogens.
  • Anticancer Activity: Compounds containing diazirine moieties have demonstrated cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in cancer metabolism.

The biological activity of 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine can be attributed to its ability to engage in various chemical reactions:

  • Photoaffinity Labeling: Upon exposure to ultraviolet light, the diazirine group can form covalent bonds with nearby biomolecules, facilitating the study of protein interactions.
  • Cycloaddition Reactions: The diazirine moiety may participate in cycloaddition reactions, leading to the formation of new nitrogen-containing compounds.
  • Nucleophilic Substitution: The methylsulfanyl group enhances the compound's reactivity, potentially increasing its bioavailability and efficacy.

Cytotoxicity Against Cancer Cell Lines

Studies have shown that 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MCF77.2Inhibition of cell proliferation
A5496.5Disruption of mitochondrial function

These findings indicate that the compound may induce apoptosis through multiple pathways, highlighting its potential as an anticancer agent.

Enzyme Inhibition Studies

The compound's interaction with dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, has been investigated:

CompoundIC50 (nM)Comparison with Standard
5-Ethyl-4-methyl...50More potent than Methotrexate (IC50 = 100 nM)
Control (Methotrexate)100Standard reference

This data suggests that the compound could serve as a lead candidate for developing new DHFR inhibitors with enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-4-methyl-6-[3-(methylsulfanyl)-1H-1,2-diaziren-1-yl]-2-pyrimidinamine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthetic optimization involves controlled reaction parameters such as temperature (e.g., 60–80°C for cyclization), inert atmosphere (N₂/Ar), and catalysts (e.g., triethylamine for base-mediated reactions). Solvent selection (e.g., 1,4-dioxane or acetonitrile) and stoichiometric ratios of intermediates (e.g., diazirine precursors) are critical. Post-synthesis purification via column chromatography or recrystallization enhances purity. For yield improvement, iterative adjustment of pH (e.g., using phosphate buffers at pH 6.5–7.1) and monitoring by TLC/HPLC is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can data interpretation resolve ambiguities in substituent positioning?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., methylsulfanyl groups at δ 2.1–2.5 ppm) and coupling constants.
  • IR Spectroscopy : Confirms functional groups (e.g., NH₂ stretch ~3350 cm⁻¹, C=N ~1650 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺).
    Ambiguities in diazirine or pyrimidine ring substitution can be resolved by comparing experimental data with computational predictions (DFT) or X-ray crystallography .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for in vitro studies?

  • Methodological Answer :

  • HPLC : Use C18 columns with mobile phases (e.g., ammonium acetate buffer pH 6.5 + acetonitrile gradient) to achieve ≥95% purity. Retention time consistency across batches is critical .
  • Elemental Analysis : Acceptable C/H/N/S deviations ≤0.4% from theoretical values.
  • Melting Point : Sharp range (e.g., ±1°C) indicates homogeneity .

Advanced Research Questions

Q. How can computational chemistry methods like DFT or molecular docking predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps for reactivity) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., kinases or proteases). Validate docking poses with MD simulations (NAMD/GROMACS) and compare to crystallographic data from analogous compounds .

Q. What strategies mitigate discrepancies between in vitro bioactivity data and computational predictions for this compound?

  • Methodological Answer :

  • Experimental Replication : Conduct dose-response assays (e.g., IC₅₀) in triplicate using standardized cell lines (e.g., HEK293 or HepG2).
  • Parameter Adjustment : Refine force fields in simulations (e.g., AMBER for solvation effects) and include post-translational modifications in target proteins.
  • Meta-Analysis : Cross-reference with structurally related compounds (e.g., pyrimidine-based inhibitors in marine sponges) to identify trends in bioactivity .

Q. What are the challenges in crystallizing this compound, and how can cryogenic techniques improve structural resolution?

  • Methodological Answer :

  • Crystallization Challenges : Low solubility in aqueous buffers requires co-crystallization agents (e.g., PEG 4000) or microseeding.
  • Cryogenic Methods : Flash-cooling crystals at 100 K (liquid N₂) reduces thermal motion, enhancing X-ray diffraction resolution (<1.0 Å). Use synchrotron radiation for small or weakly diffracting crystals .

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